1-硬脂酰-2-亚油酰磷脂酰胆碱

描述

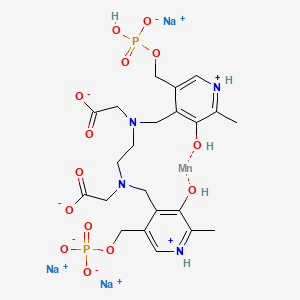

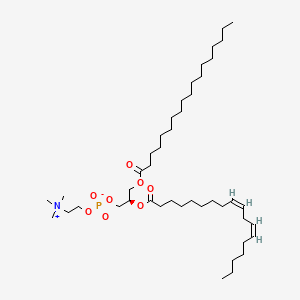

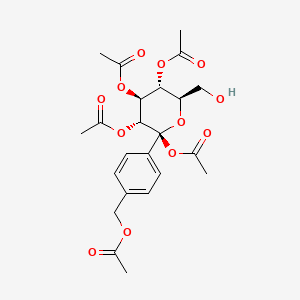

18:0-18:2 PC is a non-fragmented oxidized phosphotidylcholine. It is a component of low density lipoprotein (LDL), which is a polyunsaturated fatty acid.

18:0-18:2 phosphatidylcholine (PC) has a saturated fatty acid at the sn-1 position, unsaturated fatty acid at the sn-2 position and phosphate-containing polar group at the sn-3 position. PC is a zwitterionic phospholipid. PC is synthesized by Kennedy pathway from choline.

PC(18:0/18:2(9Z, 12Z)), also known as PC(18:0/18:2) or 18:0-18:2-PC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/18:2(9Z, 12Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/18:2(9Z, 12Z)) can be biosynthesized from CDP-choline and DG(18:0/18:2(9Z, 12Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/18:2(9Z, 12Z)) and L-serine can be converted into choline and PS(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(18:0/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:2(9Z, 12Z)) pathway.

1-octadecanoyl-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the acyl groups positions 1 and 2 are specified as octadecanoyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid and an octadecanoic acid.

科学研究应用

生物医学研究:肺表面活性剂模拟

1-硬脂酰-2-亚油酰磷脂酰胆碱在生物医学研究中被用作肺表面活性剂的成分 . 它可以模拟天然表面活性剂的功能,这对于降低肺部表面张力至关重要,从而防止肺泡塌陷。这种应用在研究呼吸系统疾病和开发针对呼吸窘迫综合征 (RDS) 等疾病的治疗方法中尤为重要。

药理学:脂质体形成

在药理学中,这种磷脂是脂质体形成的关键 . 脂质体是球形的囊泡,可以包裹药物,增强其向体内靶向部位的递送。该技术在靶向药物递送系统的开发中至关重要,有可能提高各种药物的疗效并减少副作用。

生物化学:膜结构研究

1-硬脂酰-2-亚油酰磷脂酰胆碱在真核生物膜结构的研究中发挥着重要作用 . 作为主要的甘油磷脂,它有助于细胞膜的完整性和功能。研究人员利用该化合物来了解膜动力学和膜相关过程的机制。

营养学:膳食补充剂

由于其磷脂酰胆碱含量,这种化合物也存在于膳食补充剂中 . 磷脂酰胆碱是胆碱的来源,胆碱是一种支持各种身体功能(包括肝脏健康和大脑发育)的必需营养素。含有 1-硬脂酰-2-亚油酰磷脂酰胆碱的补充剂可能有助于维持体内足够的胆碱水平。

化妆品:皮肤屏障增强

在化妆品行业,包括 1-硬脂酰-2-亚油酰磷脂酰胆碱在内的磷脂酰胆碱衍生物因其保湿和增强皮肤屏障的特性而被使用 . 它们被加入到各种护肤产品中,以促进皮肤保湿并抵御环境压力。

分析化学:生物标志物分析

1-硬脂酰-2-亚油酰磷脂酰胆碱可以作为生物标志物用于生物样品的分析 . 它的存在和数量可能表明某些生理状况或疾病,使其成为分析化学中诊断目的的宝贵化合物。

材料科学:纤维生产

研究探索了 1-硬脂酰-2-亚油酰磷脂酰胆碱在制备具有抵抗呼吸道病毒疾病的纤维中的应用 . 这些纤维含有外源性肺表面活性剂,可以发挥抗病毒作用,有可能导致有助于公共卫生安全的创新材料。

作用机制

Action Environment:

Ah, the stage! Environmental factors matter. Temperature, pH, and lipid composition influence its effectiveness. Like a sensitive artist, it performs best under optimal conditions.

Remember, this compound’s role extends beyond textbooks—it’s part of our cellular ballet! 🌟

: Hui, S.-P., Taguchi, Y., Takeda, S., et al. (2012). Quantitative determination of phosphatidylcholine hydroperoxides during copper oxidation of LDL and HDL by liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 403(7), 1831–1840. Link

: ChemicalBook. (2023). 1-stearoyl-2-linoleoylphosphatidylcholine. Link

: Depth Distribution of Spin-Labeled Liponitroxides within Lipid Bilayers. Link

: 1-stearoyl-2-linoleoylphosphatidylcholine. [Link](https://www

生化分析

Biochemical Properties

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is involved in several biochemical reactions, primarily related to membrane dynamics and signaling. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, releasing linoleic acid and lysophosphatidylcholine. This interaction is crucial for the production of signaling molecules and the modulation of membrane fluidity .

Cellular Effects

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine influences various cellular processes. It affects cell signaling pathways by serving as a precursor for bioactive lipids, such as arachidonic acid, which is involved in the production of eicosanoids. These signaling molecules play a role in inflammation and other cellular responses. Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine exerts its effects through binding interactions with specific proteins and enzymes. For example, it binds to and activates protein kinase C, which is involved in various cellular signaling pathways. This activation leads to changes in gene expression and enzyme activity, influencing cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Over time, it may undergo oxidation, leading to the formation of oxidized phospholipids, which have different biological activities. Long-term studies have shown that these oxidized products can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine vary with different dosages in animal models. At low doses, it may enhance membrane fluidity and signaling, while at high doses, it can lead to toxicity and adverse effects. Studies have shown that excessive amounts of this compound can disrupt cellular homeostasis and induce oxidative stress, leading to cell damage and inflammation .

Metabolic Pathways

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is involved in several metabolic pathways. It is a substrate for enzymes such as phospholipase A2 and lysophosphatidylcholine acyltransferase, which are involved in the remodeling of phospholipids. These pathways are essential for maintaining membrane integrity and producing signaling molecules. The compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes in lipid metabolism .

Transport and Distribution

Within cells and tissues, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is transported and distributed by specific transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or taken up by cells via receptor-mediated endocytosis. The localization and accumulation of this compound are influenced by its interactions with membrane proteins and lipid-binding domains .

Subcellular Localization

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria. Its activity and function are affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence its role in membrane dynamics, signaling, and metabolism .

属性

IUPAC Name |

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORFDCPQKJHEBF-VPUSDGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230503 | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27098-24-4 | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27098-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1232706.png)

![(1R,9R,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1232708.png)

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1232709.png)

![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)